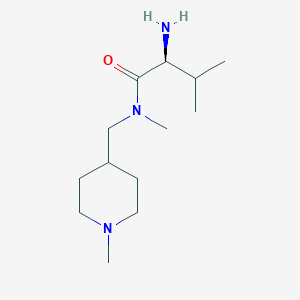

(S)-2-Amino-3,N-dimethyl-N-(1-methyl-piperidin-4-ylmethyl)-butyramide

Description

(S)-2-Amino-3,N-dimethyl-N-(1-methyl-piperidin-4-ylmethyl)-butyramide is a tertiary amine characterized by its stereospecific (S)-configuration, a butyramide backbone, and a 1-methyl-piperidin-4-ylmethyl substituent. The compound features two methyl groups on the amino nitrogen and an additional methyl group on the piperidine ring. The compound has been cataloged as a high-purity tertiary amine but is currently listed as discontinued in commercial databases, suggesting challenges in synthesis or stability .

Properties

IUPAC Name |

(2S)-2-amino-N,3-dimethyl-N-[(1-methylpiperidin-4-yl)methyl]butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27N3O/c1-10(2)12(14)13(17)16(4)9-11-5-7-15(3)8-6-11/h10-12H,5-9,14H2,1-4H3/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRPHHSGGOGPCMT-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N(C)CC1CCN(CC1)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N(C)CC1CCN(CC1)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the hydrogenation of pyridine derivatives using palladium or rhodium catalysts . The reaction conditions often include high pressure and temperature to facilitate the reduction process.

Industrial Production Methods

Industrial production of piperidine derivatives, including (S)-2-Amino-3,N-dimethyl-N-(1-methyl-piperidin-4-ylmethyl)-butyramide, involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3,N-dimethyl-N-(1-methyl-piperidin-4-ylmethyl)-butyramide can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

(S)-2-Amino-3,N-dimethyl-N-(1-methyl-piperidin-4-ylmethyl)-butyramide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3,N-dimethyl-N-(1-methyl-piperidin-4-ylmethyl)-butyramide involves its interaction with specific molecular targets. The piperidine moiety is known to interact with various receptors and enzymes, modulating their activity. This compound may act as an agonist or antagonist, depending on the target and the context of its use .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a broader class of N-substituted butyramides and propionamides. Key structural analogues include:

Key Observations :

- Substituent Effects : Methylsulfanyl groups (e.g., in the benzyl analogue) introduce sulfur-based electronic effects, which may influence redox properties or metabolic pathways .

- Backbone Variations : Propionamide vs. butyramide backbones alter chain length, impacting steric bulk and hydrogen-bonding capacity .

Thermal Stability and Decomposition

While direct thermal stability data for (S)-2-Amino-3,N-dimethyl-N-(1-methyl-piperidin-4-ylmethyl)-butyramide are unavailable, insights can be drawn from studies on structurally related amines. For example, 2-Amino-3,5-dichloro-N-methylbenzylamine (ADMBA) exhibits an initial decomposition temperature (TMRad) of 254.3°C and a self-accelerating decomposition temperature (SADT) of 221°C under dynamic DSC testing . By analogy, the piperidine-containing target compound may demonstrate similar stability due to its tertiary amine structure, though the absence of aromatic chlorine atoms likely reduces thermal resilience compared to ADMBA.

Biological Activity

(S)-2-Amino-3,N-dimethyl-N-(1-methyl-piperidin-4-ylmethyl)-butyramide, also known by its CAS number 87055-45-6, is a compound with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The chemical structure of this compound is characterized by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 227.37 g/mol |

| CAS Number | 87055-45-6 |

The biological activity of this compound is largely attributed to its interaction with neurotransmitter systems, particularly in the central nervous system (CNS). The compound exhibits properties that suggest it may act as a modulator of neurotransmitter release and receptor activity.

Receptor Interactions

Research indicates that this compound may interact with various receptors, including:

- Dopamine Receptors : Potential modulation of dopaminergic signaling could have implications for treating disorders such as schizophrenia and Parkinson's disease.

- Serotonin Receptors : Interaction with serotonin pathways may suggest potential antidepressant effects.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity:

- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress-induced apoptosis.

- Antioxidant Activity : It has been evaluated for its ability to scavenge free radicals, contributing to its neuroprotective properties.

In Vivo Studies

Animal model studies have provided insights into the pharmacological effects of this compound:

- Behavioral Tests : Rodent models treated with this compound exhibited improved cognitive function and reduced anxiety-like behaviors.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

-

Study on Anxiety Disorders :

- Objective : To evaluate the anxiolytic effects of this compound.

- Findings : Significant reduction in anxiety-like behaviors was observed in treated groups compared to controls, suggesting a potential therapeutic application for anxiety disorders.

-

Cognitive Enhancement in Alzheimer’s Models :

- Objective : Assess the cognitive-enhancing effects in transgenic mouse models of Alzheimer's disease.

- Findings : Treatment resulted in improved memory performance and reduced amyloid plaque accumulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.